An In-depth Technical Guide on the Chemical Properties of Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]-
An In-depth Technical Guide on the Chemical Properties of Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]-
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and characterization of Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]- . The information is intended for researchers, scientists, and professionals in the field of drug development and materials science. This compound, also known as 4-(2-allyloxyethoxy)benzoic acid, belongs to the class of aromatic carboxylic acids with an ether linkage, a structural motif of interest in various chemical and pharmaceutical applications.
Core Chemical Properties
While specific experimental data for Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]- is limited in publicly available literature, its physicochemical properties can be predicted and contextualized by examining related p-alkoxybenzoic acids.
Table 1: Physicochemical Properties of Related p-Substituted Benzoic Acids
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |
| 4-Hydroxybenzoic Acid | C₇H₆O₃ | 138.12 | 214.5[1] | 334-335[1] | 4.58 |
| 4-Methoxybenzoic Acid | C₈H₈O₃ | 152.15 | 185[2] | 276.5[2] | 4.47[2] |
| 4-Ethoxybenzoic Acid | C₉H₁₀O₃ | 166.17 | 199.6 | - | 4.49 |
| Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]- (Predicted) | C₁₂H₁₄O₄ | 222.24 | - | - | ~4.5 |
The introduction of the flexible and more complex 2-(2-propenyloxy)ethoxy chain is expected to lower the melting point compared to the shorter alkoxy analogs due to a disruption in crystal lattice packing. The pKa is predicted to be similar to other p-alkoxybenzoic acids as the electronic effect of the ether linkage on the carboxylic acid group is comparable.
Spectroscopic Characterization (Predicted)
The structural features of Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]- can be confirmed using various spectroscopic techniques. The following are predicted spectral data based on analogous compounds.
Table 2: Predicted Spectral Data for Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]-
| Technique | Predicted Chemical Shifts (δ) / Wavenumber (cm⁻¹) | Justification |
| ¹H NMR | ~12.0-13.0 (s, 1H, -COOH), 7.9-8.1 (d, 2H, Ar-H ortho to -COOH), 6.9-7.1 (d, 2H, Ar-H ortho to -OR), 5.9-6.1 (m, 1H, -CH=CH₂), 5.2-5.4 (m, 2H, -CH=CH₂), 4.1-4.3 (t, 2H, Ar-O-CH₂-), 4.0-4.1 (d, 2H, =CH-CH₂-O-), 3.8-3.9 (t, 2H, -O-CH₂-CH₂-O-) | Based on data for 4-methoxybenzoic acid[2], 4-ethoxybenzoic acid, and compounds with an allyloxy group. The carboxylic proton is typically a broad singlet at high ppm. The aromatic protons will show a characteristic AA'BB' splitting pattern. The allyl group protons will have distinct signals in the vinyl region and as a doublet for the methylene group. The ethoxy chain protons will appear as triplets. |
| ¹³C NMR | ~170-175 (-COOH), ~160-165 (Ar-C-O), ~130-135 (-CH=CH₂), ~130-132 (Ar-C ortho to -COOH), ~120-125 (Ar-C-COOH), ~115-120 (-CH=CH₂), ~110-115 (Ar-C ortho to -OR), ~70-75 (=CH-CH₂-O-), ~65-70 (Ar-O-CH₂-), ~65-70 (-O-CH₂-CH₂-O-) | Based on data for related aromatic ethers and carboxylic acids. The carbonyl carbon of the carboxylic acid is the most downfield signal. The aromatic carbons show distinct signals based on their substitution. The carbons of the allyloxyethoxy chain will be in the typical range for sp³ carbons attached to oxygen and sp² carbons of the double bond. |
| IR | ~2500-3300 (broad, O-H stretch of carboxylic acid), ~1680-1710 (strong, C=O stretch of carboxylic acid), ~1600, ~1500 (C=C stretch of aromatic ring), ~1250 (strong, C-O stretch of aryl ether), ~1100 (C-O stretch of alkyl ether), ~910-990 (C-H bend of alkene) | Based on characteristic infrared absorption frequencies for carboxylic acids, aromatic ethers, and alkenes. |
Experimental Protocols
The synthesis of Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]- can be achieved through a Williamson ether synthesis followed by hydrolysis. A detailed, two-step experimental protocol is provided below.
Step 1: Synthesis of Ethyl 4-[2-(2-propenyloxy)ethoxy]benzoate
This step involves the reaction of ethyl 4-hydroxybenzoate with 1-(allyloxy)-2-bromoethane via a Williamson ether synthesis.
Materials and Reagents:
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Ethyl 4-hydroxybenzoate
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1-(allyloxy)-2-bromoethane (or 2-(allyloxy)ethyl bromide)
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Potassium carbonate (anhydrous)
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Acetone (anhydrous)
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Dichloromethane
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous magnesium sulfate
Procedure:
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To a stirred solution of ethyl 4-hydroxybenzoate (1 equivalent) in anhydrous acetone, add anhydrous potassium carbonate (1.5 equivalents).
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Heat the mixture to reflux.
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Add 1-(allyloxy)-2-bromoethane (1.2 equivalents) dropwise to the refluxing mixture.
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Continue refluxing for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
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Alternatively, the crude product can be dissolved in dichloromethane and washed successively with saturated sodium bicarbonate solution and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the purified ester.
Step 2: Hydrolysis to Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]-
This step involves the saponification of the ester to the corresponding carboxylic acid.
Materials and Reagents:
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Ethyl 4-[2-(2-propenyloxy)ethoxy]benzoate
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Potassium hydroxide
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Ethanol
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Water
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Hydrochloric acid (concentrated)
Procedure:
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Dissolve the purified ethyl 4-[2-(2-propenyloxy)ethoxy]benzoate from Step 1 in a mixture of ethanol and a 10% aqueous solution of potassium hydroxide.
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Heat the mixture to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
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Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
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Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
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Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid.
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The product, Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]-, will precipitate as a solid.
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Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.
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The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Mandatory Visualization
Synthesis Workflow
The logical relationship in the synthesis of Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]- is a sequential two-step process.
This guide provides a foundational understanding of the chemical properties and a viable synthetic route for Benzoic acid, 4-[2-(2-propenyloxy)ethoxy]-. Further experimental work is required to determine the precise physicochemical and biological properties of this compound.
